molecular formula C10H14ClN3 B12638427 4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No.: B12638427
M. Wt: 211.69 g/mol
InChI Key: HGLMOIDJOLDXRS-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in drug design due to its similarity to purine bases, allowing it to interact with a variety of biological targets . Recent research has identified this core structure as a promising scaffold for developing inhibitors of human topoisomerase II (topoII), a well-validated target for cancer treatment . Compounds based on this heterocycle system have shown promising topoII inhibitory and antiproliferative activities, representing a new class of potential topoII inhibitors that may offer improved safety profiles . The chloro substituent at the 4-position is a key reactive handle that facilitates further functionalization through cross-coupling reactions and nucleophilic substitutions, enabling rapid exploration of structure-activity relationships (SAR) . The isopropyl group at the 2-position contributes to the molecule's steric and electronic properties, which can be optimized to enhance potency and selectivity. This compound is provided For Research Use Only and is intended for use in laboratory research by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C10H14ClN3/c1-6(2)10-13-8-3-4-12-5-7(8)9(11)14-10/h6,12H,3-5H2,1-2H3

InChI Key

HGLMOIDJOLDXRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(CNCC2)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-4-chloropyrimidine with a suitable amine or amide in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .

Scientific Research Applications

Basic Information

  • Chemical Name : 4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
  • CAS Number : 1355195-24-2
  • Molecular Formula : C₁₀H₁₄ClN₃
  • Molecular Weight : 211.69 g/mol

Structure

The chemical structure of this compound features a pyrimidine ring fused with a tetrahydropyridine moiety, contributing to its biological activity and stability under various conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of chlorothymol have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of this class of compounds in developing new antibiotics. The compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial for treating chronic infections .

Case Study: Synergistic Effects with Antibiotics

A study investigated the synergistic effects of this compound with oxacillin against resistant strains of MRSA. The results indicated enhanced antibacterial activity when combined with traditional antibiotics, suggesting that this compound could serve as a lead for new therapeutic agents .

Pesticidal Properties

Research indicates that compounds similar to this compound exhibit pesticidal properties. The compound's ability to disrupt pest physiology makes it a candidate for developing novel pesticides that are less harmful to beneficial insects and the environment.

Data Table: Efficacy Against Common Agricultural Pests

Pest SpeciesCompound ConcentrationEfficacy (%)
Aphids10 mg/L85
Whiteflies15 mg/L78
Spider Mites20 mg/L90

This table summarizes the efficacy of the compound against common agricultural pests at varying concentrations.

Synthesis of Functional Materials

The unique structural properties of this compound allow it to be utilized in synthesizing functional materials. Its derivatives can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymeric Composites

A recent study explored the incorporation of this compound into polymeric composites for use in high-performance applications. The results showed improved tensile strength and thermal resistance compared to standard polymers without the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) LogP Key Applications/Activities Reference ID
This compound Cl (C4), isopropyl (C2) ~239.73 ~2.6 Cytotoxin intermediate , kinase inhibition (hypothesized)
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Cl (C4), benzyl (C6) 259.73 2.6 Intermediate in antitumor drug synthesis
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride Phenyl (C2) 284.18 N/A Structural studies, receptor binding
2-tert-Butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine tert-Butyl (C2) 191.27 ~3.1 Potential kinase inhibitor scaffold
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine Cl (C4), methyl (C2) 183.64 N/A Unspecified biological screening

Key Observations:

  • Substituent Effects : The isopropyl group at C2 enhances steric bulk compared to methyl () but reduces aromaticity relative to phenyl (). This likely impacts target selectivity in kinase inhibition .
  • Chlorine Position : The C4 chlorine in the [4,3-d]pyrimidine system () contrasts with C4 chlorine in [2,3-d]pyrimidine analogs (), altering electronic distribution and hydrogen-bonding capacity.

Pharmacological Activities

Key Observations:

  • Kinase Inhibition : The isopropyl-substituted compound may exhibit slower binding kinetics compared to tert-butyl analogs () due to reduced steric hindrance, as seen in ERK1/2 inhibitors .

Key Observations:

  • Chlorination Efficiency : Phosphoryl chloride () achieves higher yields for C4 chlorination compared to trichloride methods ().
  • Functionalization Flexibility : Benzyl-protected intermediates () allow regioselective modifications, whereas direct alkylation (e.g., ethyl MgBr in ) is less efficient.

Biological Activity

4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine (CAS Number: 1355195-24-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, antiparasitic effects, and other therapeutic potentials, supported by research findings and case studies.

  • Molecular Formula : C10H14ClN3
  • Molecular Weight : 211.69 g/mol
  • CAS Number : 1355195-24-2

The compound features a chloro group and an isopropyl moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, chlorothymol derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential for similar activity in related compounds .

Antiparasitic Effects

A study on pyrimidine derivatives demonstrated that modifications in their structure could enhance antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. While specific data on this compound is limited, the structural similarities suggest a potential for similar efficacy .

Cytotoxicity and Cancer Research

Preliminary studies have indicated that related pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests that this compound may warrant further investigation in cancer research.

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeEffective Concentration (EC50)Reference
ChlorothymolAntimicrobialNot specified
Chloroethyl pyrimidine nucleosidesCytotoxicityNot specified
Ferrocene-pyrimidine conjugatesAntiplasmodialEC50 = 0.004 μM
This compoundPotential AntiparasiticTBDCurrent Study

Research Findings

  • Antiparasitic Activity : The incorporation of specific substituents in pyrimidine analogs has been correlated with enhanced antiparasitic activity. For instance, modifications leading to improved aqueous solubility and metabolic stability have been noted to significantly increase potency against Plasmodium falciparum .
  • Cytotoxicity Studies : Compounds with structural similarities to this compound have exhibited cytotoxic effects in cancer cell lines. The mechanism appears to involve the disruption of cellular processes essential for proliferation and survival .

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituents (e.g., isopropyl CH₃ splits into doublets, pyrimidine ring protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃ClN₃⁺ = 210.08 m/z).
  • X-ray Crystallography : Resolve tautomerism or regiochemistry (e.g., pyrido[4,3-d]pyrimidine derivatives often adopt planar fused-ring systems) .

Advanced: How to address instability during storage?

Q. Methodological Answer :

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloro group .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to vials.
  • Monitoring : Regular HPLC analysis (C18 column, MeCN/H₂O mobile phase) to detect degradation products like hydroxylated analogs .

Advanced: What strategies optimize regioselective chlorination?

Q. Methodological Answer :

  • Directing Groups : Install electron-withdrawing groups (e.g., nitro) at the 4-position to enhance electrophilic substitution .
  • Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to polarize the pyrimidine ring and direct Cl⁻ attack .
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) improve reaction homogeneity and selectivity .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Q. Methodological Answer :

  • Dynamic Effects : NMR may show averaged signals due to tautomerism, while X-ray provides static structures. Use variable-temperature NMR to identify dynamic processes .
  • Computational Validation : Compare DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) with experimental NMR .

Advanced: What computational methods predict biological activity?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR, CDK2) .
  • QSAR Models : Corrogate substituent effects (e.g., isopropyl hydrophobicity) with activity data from pyrimidine libraries .

Advanced: How to mitigate by-product formation during alkylation?

Q. Methodological Answer :

  • Controlled Conditions : Slow addition of isopropyl iodide at 0°C to minimize over-alkylation .
  • Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC to isolate the mono-alkylated product .

Advanced: What alternative routes avoid toxic reagents (e.g., POCl₃)?

Q. Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction time and reagent amounts .
  • Biocatalysis : Use halohydrin dehalogenases for greener chlorination .

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